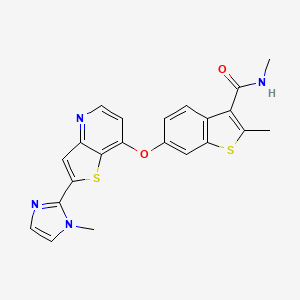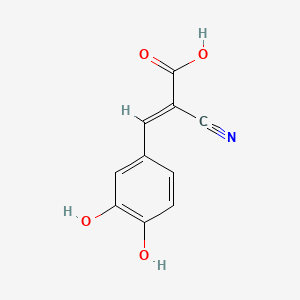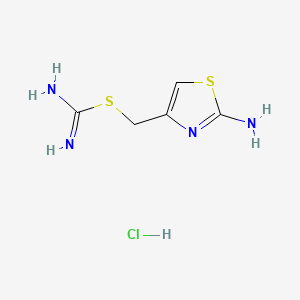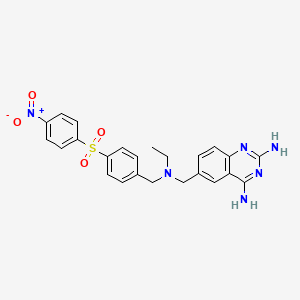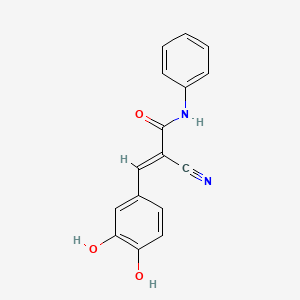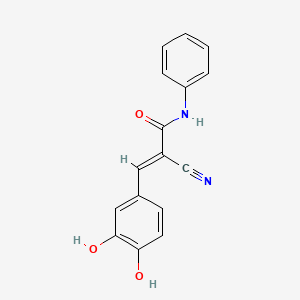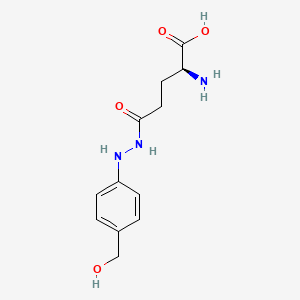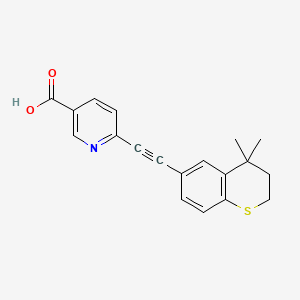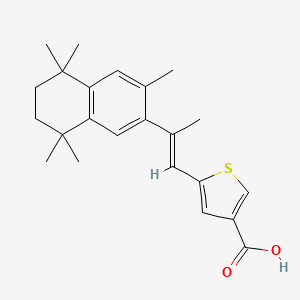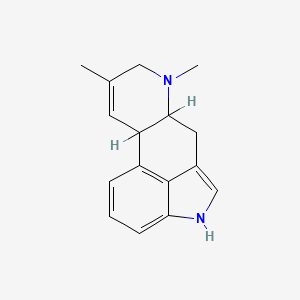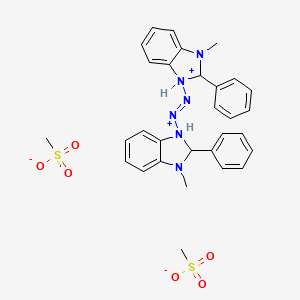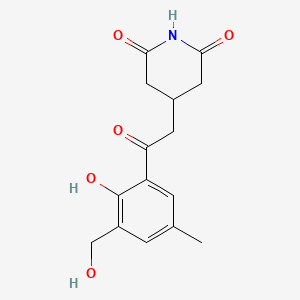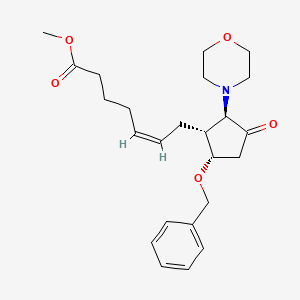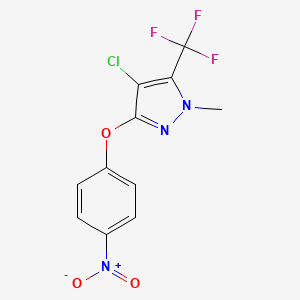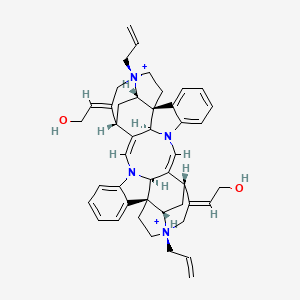
Alcuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcuronium is an indole alkaloid of the curare family. A neuroblocker, it is often used in chloride form as an anesthesia adjuvant. It has a role as a muscle relaxant.
A non-depolarizing skeletal muscle relaxant similar to [tubocurarine]. It is used as an anesthesia adjuvant.
A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.
Wissenschaftliche Forschungsanwendungen
1. Neuromuscular Blocking in Surgery Alcuronium has been studied for its role as a neuromuscular blocking agent in various surgical procedures. For instance, in day-case gynaecological surgery, it was compared with atracurium for its effectiveness in providing muscle relaxation suitable for intubation and surgery (Collins et al., 1983). Additionally, its use in maxillofacial surgery has been investigated to understand its pharmacodynamic and pharmacokinetic properties (Diefenbach et al., 1995).
2. Pharmacokinetics and Impurity Profile The pharmacokinetics of alcuronium, including its elimination and plasma concentration, have been a subject of study. For example, research into its impurity profile using capillary electrophoresis has been conducted to ensure the purity and safety of the drug (Wedig et al., 2002).
3. Interaction with Muscarinic Receptors Alcuronium's effects on muscarinic receptors have been extensively studied. It has been found to influence the binding of antagonists to muscarinic receptors, exhibiting both positive and negative allosteric interactions (Maass & Mohr, 1996). This interaction plays a critical role in its pharmacological effects.
4. Use in Specific Patient Populations Research has also been conducted on the use of alcuronium in specific patient populations, such as those undergoing renal transplantation (Kaushik et al., 1984), and in the elderly, examining its pharmacodynamics and how it differs from younger patients (Kent & Hunter, 1991).
5. Placental Transfer The transfer of alcuronium across the placenta has been a subject of study, providing insights into its safety and efficacy in maternal and fetal medicine (Thomas et al., 1969).
Eigenschaften
CAS-Nummer |
23214-96-2 |
|---|---|
Produktname |
Alcuronium |
Molekularformel |
C44H50N4O2+2 |
Molekulargewicht |
666.9 g/mol |
IUPAC-Name |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25-,34-26-/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-/m0/s1 |
InChI-Schlüssel |
MUQUYTSLDVKIOF-CHJKCJHBSA-N |
Isomerische SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |
SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Kanonische SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
23214-96-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
15180-03-7 (dichloride) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



